![molecular formula C17H15Cl2N5OS B2590731 2-{[4-アミノ-5-(3-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジクロロフェニル)アセトアミド CAS No. 898622-66-7](/img/structure/B2590731.png)
2-{[4-アミノ-5-(3-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,3-ジクロロフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound containing three nitrogen atoms in a five-membered ring . The molecule also includes an acetamide group and a dichlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the acetamide and dichlorophenyl groups. A similar compound, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, the acetamide group, and the dichlorophenyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the 1,2,4-triazole ring, the acetamide group, and the dichlorophenyl group could all influence the types of reactions that this compound can undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the 1,2,4-triazole ring, the acetamide group, and the dichlorophenyl group could all influence these properties .科学的研究の応用
抗真菌剤としての用途
1,2,4-トリアゾール部分は、その抗真菌特性で知られています 。この環構造を含む化合物は、ラヴコンナゾールやフルコナゾールなどの薬物の合成に使用されており、これらはさまざまな真菌感染症に効果的です。問題の化合物は、より効果的または副作用が少ない新規抗真菌剤の開発に使用できる可能性があります。
抗がん研究
1,2,4-トリアゾール: は、その抗がん活性でも知られています 。それらは、がん細胞における特定の経路を阻害するように設計されており、アポトーシスまたは細胞周期停止につながります。この化合物の誘導体の研究により、新規の化学療法薬の開発につながる可能性があります。
抗ウイルス薬の開発
1,2,4-トリアゾール環は、リバビリンなど、いくつかの抗ウイルス薬の成分です 。この化合物は、特に新たなウイルス性疾患の出現を受けて、新たな抗ウイルス薬の作成における潜在的な用途について調査することができます。
抗炎症および鎮痛作用
1,2,4-トリアゾールコアを持つ化合物は、抗炎症および鎮痛効果を示しています 。これは、この化合物が、慢性炎症性疾患や疼痛管理の治療のための新たな薬物の合成に使用できることを示唆しています。
抗菌活性
化合物の構造におけるスルファニル基は、抗菌活性に寄与することが知られています 。この特性は、抗生物質耐性に対する解決策の一部となりうる、新たな抗菌剤の開発に役立てることができます。
心血管疾患に対する酵素阻害
1,2,4-トリアゾールの誘導体は、心血管疾患に関連する酵素阻害剤として使用されてきました 。この化合物は、心臓病の治療における標的となる酵素を阻害する可能性について調査することができます。
農薬
1,2,4-トリアゾール誘導体は、作物を真菌感染から守るために農薬で使用されています 。この化合物は、その有効性を高めたり、環境への影響を軽減したりするために改変することができます。
材料科学への応用
最後に、1,2,4-トリアゾール誘導体は、材料科学において、特定の特性を持つ新規材料を作成するために使用することができます 。この化合物は、独自の熱特性または電気特性を持つ材料の合成の出発点となる可能性があります。
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-4-2-5-11(8-10)16-22-23-17(24(16)20)26-9-14(25)21-13-7-3-6-12(18)15(13)19/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUMXYFBSKPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
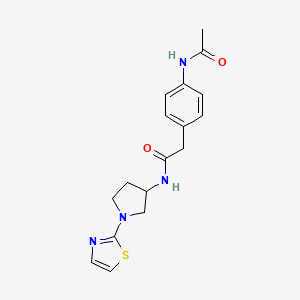

![3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B2590652.png)

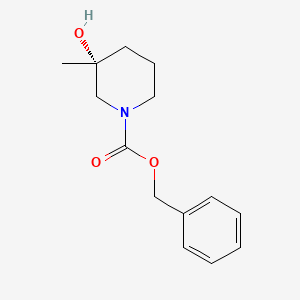
![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)
![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590658.png)
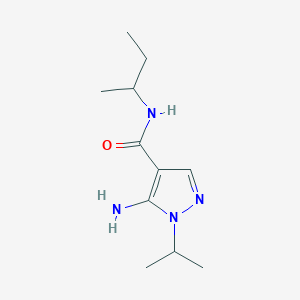
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2590664.png)
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide](/img/structure/B2590666.png)
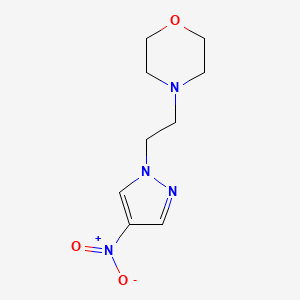
![3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2590668.png)
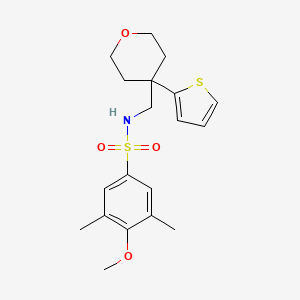
![(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide](/img/structure/B2590670.png)
